molecular formula C9H11N3O2 B1361994 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide CAS No. 50785-58-5

2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide

Cat. No. B1361994
CAS RN: 50785-58-5
M. Wt: 193.2 g/mol
InChI Key: NVMUGOZCZZZROI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide (HMPAO) is a synthetic compound derived from hydrazine, a colorless and highly reactive compound. It is a versatile compound that has a wide range of applications in both scientific research and laboratory experiments. In

Scientific Research Applications

1. H1-Antihistaminic Agents

2-Hydrazino-N-(4-methylphenyl)-2-oxoacetamide has been used in the synthesis of novel compounds with potential as H1-antihistaminic agents. These compounds have shown significant protective effects against histamine-induced bronchospasm in guinea pigs, indicating their potential as new classes of antihistamines. Notably, some synthesized compounds demonstrated comparable potency to standard antihistamines with lower sedation effects, suggesting a promising therapeutic index (Alagarsamy et al., 2008).

2. Antimicrobial and Anti-Inflammatory Activities

Synthesized compounds using this compound as a starting material have shown potential antimicrobial and anti-inflammatory activities. Some compounds significantly reduced paw volume in anti-inflammatory tests and demonstrated a noticeable decrease in microbial growth, although none showed significant activity at a concentration of 1000μg/well (Thomas et al., 2009).

3. Analgesic and Anti-inflammatory Agents

In another study, various novel compounds synthesized from this compound were tested for their analgesic and anti-inflammatory activities. Some compounds emerged as highly active for analgesic and anti-inflammatory effects, with one being more potent than the standard diclofenac sodium. These compounds also demonstrated mild ulcerogenic potential compared to acetylsalicylic acid (Alagarsamy et al., 2007).

4. Antihypertensive Activity

This compound derivatives have also been studied for antihypertensive activity. Compounds with a 2-substituted phenyl ring were found to have higher antihypertensive activity, suggesting a direct relaxant effect on vascular smooth muscle (Turner et al., 1988).

properties

IUPAC Name

2-hydrazinyl-N-(4-methylphenyl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-6-2-4-7(5-3-6)11-8(13)9(14)12-10/h2-5H,10H2,1H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMUGOZCZZZROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368764
Record name 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26657715
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

50785-58-5
Record name 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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